molecular formula C11H13N5O6 B12839478 2'-Deoxyguanosine-5'-carboxylic acid

2'-Deoxyguanosine-5'-carboxylic acid

Cat. No.: B12839478
M. Wt: 311.25 g/mol
InChI Key: HVPNOWCCIZEBSA-UNYIURARSA-N
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Description

2’-Deoxyguanosine-5’-carboxylic acid is a derivative of deoxyguanosine, a nucleoside component of DNA This compound is characterized by the presence of a carboxyl group at the 5’ position of the deoxyribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-5’-carboxylic acid typically involves the modification of deoxyguanosine. One common method includes the esterification of deoxyguanosine with a carboxylating agent under controlled conditions. The reaction is usually carried out in an anhydrous solvent, such as dimethylformamide (DMF), with a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxyl group.

Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-5’-carboxylic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods are optimized for high yield and purity, ensuring the compound meets the standards required for various applications.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyguanosine-5’-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the carboxyl group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions often involve the use of strong nucleophiles such as amines or thiols in an appropriate solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2’-Deoxyguanosine-5’-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.

    Biology: The compound is studied for its role in DNA repair and replication processes.

    Medicine: Research explores its potential as a therapeutic agent in treating genetic disorders and cancers.

    Industry: It is utilized in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism by which 2’-Deoxyguanosine-5’-carboxylic acid exerts its effects involves its incorporation into DNA. The carboxyl group at the 5’ position can interact with various enzymes and proteins involved in DNA synthesis and repair. This interaction can influence the stability and function of DNA, thereby affecting cellular processes.

Molecular Targets and Pathways: The primary molecular targets include DNA polymerases and ribonucleotide reductases. The compound can inhibit the activity of these enzymes, thereby modulating DNA synthesis and repair pathways.

Comparison with Similar Compounds

    Deoxyguanosine: Lacks the carboxyl group at the 5’ position.

    2’-Deoxyadenosine-5’-carboxylic acid: Similar structure but with adenine instead of guanine.

    2’-Deoxycytidine-5’-carboxylic acid: Contains cytosine instead of guanine.

Uniqueness: 2’-Deoxyguanosine-5’-carboxylic acid is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H13N5O6

Molecular Weight

311.25 g/mol

IUPAC Name

2-[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H13N5O6/c12-11-14-8-5(9(19)15-11)13-2-16(8)4-1-3(17)7(22-4)6(18)10(20)21/h2-4,6-7,17-18H,1H2,(H,20,21)(H3,12,14,15,19)/t3-,4+,6?,7-/m0/s1

InChI Key

HVPNOWCCIZEBSA-UNYIURARSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)C(C(=O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)C(C(=O)O)O)O

Origin of Product

United States

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